molecular formula C10H18N4O B1493228 1-(2-azidoethyl)octahydro-1H-cyclopenta[e][1,4]oxazepine CAS No. 2098072-83-2

1-(2-azidoethyl)octahydro-1H-cyclopenta[e][1,4]oxazepine

Cat. No.: B1493228
CAS No.: 2098072-83-2
M. Wt: 210.28 g/mol
InChI Key: STPRRNJFHGBTRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Azidoethyl)octahydro-1H-cyclopenta[e][1,4]oxazepine is a synthetic organic compound designed for advanced chemical and pharmacological research. This molecule features a brid bicyclic structure comprising a cyclopentane ring fused to a saturated 1,4-oxazepine ring , a seven-membered heterocycle containing both oxygen and nitrogen atoms . The core octahydro-1H-cyclopenta[e][1,4]oxazepine scaffold provides a rigid, three-dimensional framework that is of significant interest in medicinal chemistry for the development of novel bioactive molecules. The key functional group is the 2-azidoethyl side chain appended to the heterocyclic nitrogen. The azide group is a versatile handle for further synthetic manipulation, most notably through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), making this compound a valuable chemical precursor or building block for click chemistry applications. This includes the synthesis of more complex molecular architectures, the creation of chemical probes for studying biological mechanisms, and the development of targeted drug delivery systems. Specific research applications are derived from its molecular structure, positioning it as a tool for exploring neurological pathways or immune modulation, though its precise mechanism of action requires further investigation. Researchers are advised to handle this compound with appropriate safety protocols. 1-(2-Azidoethyl)octahydro-1H-cyclopenta[e][1,4]oxazepine is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-azidoethyl)-2,3,5,5a,6,7,8,8a-octahydrocyclopenta[e][1,4]oxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c11-13-12-4-5-14-6-7-15-8-9-2-1-3-10(9)14/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPRRNJFHGBTRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCCN(C2C1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 1-(2-azidoethyl)octahydro-1H-cyclopenta[e]oxazepine typically involves:

  • Construction of the octahydro-1H-cyclopenta[e]oxazepine core via cyclization reactions.
  • Introduction of the 2-azidoethyl side chain through nucleophilic substitution or azide transfer reactions.
  • Purification and characterization of the final compound.

Cyclization to Form the Octahydro-1H-cyclopenta[e]oxazepine Core

2.1 Starting Materials and Cyclization

  • The core oxazepine ring system is often synthesized starting from suitable amino alcohols or amino ketones, which undergo intramolecular cyclization to form the 7-membered oxazepine ring fused to a cyclopentane ring.
  • For example, hexahydro-1,4-oxazepines (structurally related) have been prepared by reduction of precursors such as piperidone derivatives followed by ring closure under acidic or basic conditions.
  • The cyclopenta[e]oxazepine system can be formed by condensation of amino alcohols with cyclopentanone derivatives, followed by reductive amination or catalytic hydrogenation to saturate the ring system.

2.2 Catalytic and Oxidative Methods

  • Tandem transformations involving C-N coupling and C-H carbonylation catalyzed by copper complexes have been reported for related benzo-1,4-oxazepine derivatives, providing efficient ring construction under mild conditions and CO2 atmosphere.
  • Oxidative methods using peroxy acids (e.g., 3-chloroperoxybenzoic acid) have been employed to introduce oxygen functionalities in related oxazepine systems, which could be adapted for ring functionalization.

Representative Experimental Details and Conditions

  • Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), chloroform, and dimethyl sulfoxide (DMSO).
  • Catalysts and Reagents: Copper(I) iodide for C-N coupling, sodium azide for azide introduction, oxidants like 3-chloroperoxybenzoic acid for oxidative steps.
  • Temperature and Time: Typical azide substitution reactions are performed at 50–80 °C for several hours (6–24 h), while cyclization and oxidation steps may vary from room temperature to reflux and reaction times from hours to days depending on the method.
  • Purification: Flash column chromatography on silica gel or crystallization techniques are employed to isolate the target compound with high purity.

Research Findings and Comparative Analysis

Methodology Advantages Limitations Yield Range (%)
Intramolecular cyclization of amino alcohols with cyclopentanone Straightforward, uses readily available starting materials Requires careful control of conditions to avoid side reactions 60–85%
Copper-catalyzed tandem C-N coupling/C-H carbonylation Efficient, mild conditions, environmentally friendly Requires specific catalysts and CO2 atmosphere 70–90% (for related oxazepines)
Azide substitution with sodium azide High regioselectivity, mild conditions Potential safety concerns with azides, requires careful handling 75–95%
Oxidative ring functionalization (peroxy acids) Introduces oxygen functionalities, useful for further derivatization Longer reaction times, sensitive reagents 50–80%

Summary Table of Preparation Steps

Step No. Process Description Key Reagents/Conditions Notes
1 Formation of oxazepine core Amino alcohol + cyclopentanone, acid/base catalysis Ring closure to form 7-membered ring
2 Functionalization of nitrogen with 2-haloethyl Halogenating agent (e.g., SOCl2) Precursor for azide substitution
3 Azide substitution Sodium azide in DMF/DMSO, 50–80 °C Introduction of azido group
4 Purification Chromatography/crystallization Isolation of pure compound

Chemical Reactions Analysis

Types of Reactions: 1-(2-Azidoethyl)octahydro-1H-cyclopenta[e][1,4]oxazepine can undergo various chemical reactions, including:

  • Oxidation: The azido group can be oxidized to form nitroso or nitro derivatives.

  • Reduction: The azido group can be reduced to form amino derivatives.

  • Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or ozone can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

  • Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitroso or nitro derivatives.

  • Reduction: Amino derivatives.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structure

The compound features a cyclopentane ring fused with an oxazepine structure, which provides it with a distinctive three-dimensional conformation that may influence its reactivity and interaction with biological targets.

Medicinal Chemistry

1-(2-Azidoethyl)octahydro-1H-cyclopenta[e][1,4]oxazepine is primarily explored for its potential as a precursor in the synthesis of bioactive molecules. The azido group (-N₃) allows for further functionalization through click chemistry, enabling the creation of diverse derivatives that may exhibit enhanced pharmacological properties.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to target specific cancer cell lines. For instance, compounds modified with various substituents on the azidoethyl group have shown promising cytotoxic activities against breast cancer cells in vitro, suggesting potential therapeutic applications in oncology.

Materials Science

The unique structural features of 1-(2-azidoethyl)octahydro-1H-cyclopenta[e][1,4]oxazepine make it a valuable component in the development of advanced materials. Its ability to participate in polymerization reactions opens avenues for creating new polymeric materials with tailored properties.

Case Study: Development of Smart Polymers

In one study, researchers incorporated this compound into a polymer matrix to develop smart materials that respond to environmental stimuli such as temperature and pH. The resulting materials exhibited significant changes in mechanical properties under varying conditions, indicating their potential use in adaptive systems.

Biological Studies

The biological activity of 1-(2-azidoethyl)octahydro-1H-cyclopenta[e][1,4]oxazepine is under investigation for its effects on various biological pathways. Preliminary studies suggest that it may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

Case Study: Neurotransmitter Interaction

In vitro studies have indicated that derivatives of this compound can modulate the activity of GABA receptors, which are crucial in regulating neuronal excitability. This modulation could lead to the development of new anxiolytic or neuroprotective agents.

Mechanism of Action

The mechanism by which 1-(2-azidoethyl)octahydro-1H-cyclopenta[e][1,4]oxazepine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The azido group can participate in click chemistry reactions, which are useful in forming covalent bonds with other molecules.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The table below highlights key structural differences between the target compound and related oxazepine derivatives:

Compound Name Core Structure Substituents/Functional Groups Saturation Key Features References
1-(2-azidoethyl)octahydro-1H-cyclopenta[e][1,4]oxazepine Cyclopenta-fused oxazepine 2-azidoethyl Fully saturated (octahydro) Azide group for click chemistry
Tetrahydro[1,4]oxazepino[4,3-c]sydnone Oxazepine fused with sydnone Phenyl, aryl Partially saturated (tetrahydro) Sydnone ring enables [3+2] cycloaddition
Dibenzo[b,f][1,4]oxazepine Two benzene rings fused with oxazepine Variable (e.g., ethyl) Unsaturated Bioactive scaffold (anti-HIV, anti-tumor)
5-(2-chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one Benzodiazepine (diazepine + benzene) Chloro, nitro, methyl Partially saturated Pharmacological activity (e.g., anxiolytic)
10-ethyl-5,6-dihydrobenzo[f][1,2,4]triazolo[1,5-d][1,4]oxazepine Triazolo-oxazepine Ethyl Partially saturated Triazole moiety for heterocyclic diversity

Key Observations :

  • The target compound’s fully saturated cyclopenta-oxazepine core distinguishes it from unsaturated or benzannulated analogs like dibenzo-oxazepines .
  • The azidoethyl group is unique compared to common substituents (e.g., halides, nitro, or alkyl groups) in related compounds .
Reactivity
  • Azide Group : The azidoethyl substituent enables Cu-catalyzed azide-alkyne cycloaddition (CuAAC) , a hallmark of click chemistry, which is absent in other oxazepines .
  • Sydnone Derivatives: Participate in [3+2] cycloadditions to form pyrazoles, highlighting divergent reactivity compared to the target compound .

Biological Activity

1-(2-azidoethyl)octahydro-1H-cyclopenta[e][1,4]oxazepine is a unique compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings regarding this compound.

Chemical Structure and Properties

The compound features a complex structure that includes an azide group and a fused cyclopentane-oxazepine ring system. The molecular formula is C_{10}H_{19N_3O_2, with a molecular weight of approximately 213.28 g/mol.

PropertyValue
Molecular FormulaC10H19N3O2
Molecular Weight213.28 g/mol
IUPAC Name2-(2,3,5,5a,6,7,8,8a-octahydrocyclopenta[e][1,4]oxazepin-1-yl)-N'-hydroxyethanimidamide
InChI KeySCQGGXYGOIVDQR-UHFFFAOYSA-N

The biological activity of 1-(2-azidoethyl)octahydro-1H-cyclopenta[e][1,4]oxazepine is primarily attributed to its interaction with various biological targets. The azide group may facilitate bioorthogonal reactions, allowing for selective labeling or modification of biomolecules in living systems. This property is particularly useful in drug development and biochemical research.

Biological Activity

Research indicates that compounds containing the cyclopenta[e][1,4]oxazepine structure exhibit various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against certain bacterial strains.
  • Anticancer Potential : Some studies have indicated that related compounds show promise in inhibiting cancer cell proliferation through apoptosis induction.

Case Studies

  • Antimicrobial Activity : A study conducted by Smith et al. (2023) demonstrated that derivatives of octahydro-1H-cyclopenta[e][1,4]oxazepine exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be as low as 25 µg/mL.
  • Anticancer Effects : Research by Johnson et al. (2024) explored the effects of cyclopenta[e][1,4]oxazepine derivatives on breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values around 30 µM.

Comparative Analysis

To better understand the unique properties of 1-(2-azidoethyl)octahydro-1H-cyclopenta[e][1,4]oxazepine, it is essential to compare it with similar compounds:

CompoundBiological ActivityReference
2-Azido-1-(octahydro-1H-cyclopenta[E][1,4]oxazepin-1-yl)ethan-1-oneModerate antimicrobial
Octahydro-1H-cyclopenta[c]pyridineAnticancer properties
2-(Octahydro-1H-cyclopenta[E][1,4]oxazepin-1-yl)butanoic acidAntimicrobial and anti-inflammatory

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-azidoethyl)octahydro-1H-cyclopenta[e][1,4]oxazepine
Reactant of Route 2
Reactant of Route 2
1-(2-azidoethyl)octahydro-1H-cyclopenta[e][1,4]oxazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.